5-Sulfosalicylaldehyde sodium salt
CAS No.: 16856-04-5
Cat. No.: VC21044294
Molecular Formula: C7H5NaO5S
Molecular Weight: 224.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16856-04-5 |
---|---|
Molecular Formula | C7H5NaO5S |
Molecular Weight | 224.17 g/mol |
IUPAC Name | sodium;3-formyl-4-hydroxybenzenesulfonate |
Standard InChI | InChI=1S/C7H6O5S.Na/c8-4-5-3-6(13(10,11)12)1-2-7(5)9;/h1-4,9H,(H,10,11,12);/q;+1/p-1 |
Standard InChI Key | SNPXAEMDIJSTBY-UHFFFAOYSA-M |
Isomeric SMILES | C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] |
SMILES | C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] |
Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] |
Introduction
Basic Information and Structural Characteristics
5-Sulfosalicylaldehyde sodium salt, also known as sodium 3-formyl-4-hydroxybenzenesulfonate, is an organic compound with significant importance in various scientific fields. The compound features a benzene ring substituted with three functional groups: a hydroxyl group, an aldehyde group, and a sulfonate group. This unique arrangement of functional groups contributes to its distinctive chemical properties and reactivity patterns.
Chemical Identity and Basic Properties
Property | Value |
---|---|
CAS Number | 16856-04-5 |
Molecular Formula | C₇H₅NaO₅S |
Molecular Weight | 224.17 g/mol |
IUPAC Name | Sodium 3-formyl-4-hydroxybenzenesulfonate |
Appearance | Colorless crystalline solid |
Melting Point | 170-173°C |
Solubility | Highly soluble in water |
Structural Features
The chemical structure of 5-sulfosalicylaldehyde sodium salt includes a benzene ring with three key functional groups strategically positioned to enable its characteristic reactivity. The hydroxyl group at the ortho position to the aldehyde creates an intramolecular hydrogen bonding opportunity that influences the compound's chemical behavior. The sulfonate group enhances water solubility, making this compound particularly useful in aqueous reaction systems .
The presence of both the aldehyde and sulfonic acid groups in 5-sulfosalicylaldehyde sodium salt is particularly noteworthy, as this combination confers unique reactivity patterns that distinguish it from related compounds such as sulfosalicylic acid or salicylaldehyde.
Synthetic Routes and Production Methods
Several synthetic pathways have been developed for the preparation of 5-sulfosalicylaldehyde sodium salt, with variations in reaction conditions and starting materials depending on the desired scale and purity.
Laboratory Synthesis
The most common laboratory preparation method involves the reaction of sulfosalicylic acid with formaldehyde under basic conditions. Sodium hydroxide is typically employed as a base to facilitate the formation of the sodium salt. The reaction proceeds through a series of steps that culminate in the formation of the desired product .
The general synthetic route can be represented as:
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Reaction of sulfosalicylic acid with formaldehyde
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Base-catalyzed transformation using sodium hydroxide
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Purification through crystallization techniques
Industrial Production Methods
In industrial settings, the synthesis of 5-sulfosalicylaldehyde sodium salt typically follows a similar pathway but with modifications to accommodate larger scale production. The industrial process generally involves:
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Reaction of sulfosalicylic acid with formaldehyde in the presence of a sodium hydroxide solution
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Heating of the reaction mixture to promote formation of the desired product
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Purification through crystallization techniques to obtain the final product
The efficiency of this process and the purity of the resulting product can vary based on reaction conditions, reagent quality, and purification methods employed.
Chemical Reactivity and Reactions
5-Sulfosalicylaldehyde sodium salt participates in various chemical reactions, predominantly due to the reactivity of its aldehyde, hydroxyl, and sulfonate functional groups.
Types of Reactions
Reaction Type | Description | Common Reagents | Major Products |
---|---|---|---|
Oxidation | Conversion of aldehyde to carboxylic acid | Potassium permanganate, Hydrogen peroxide | Sulfosalicylic acid |
Reduction | Conversion of aldehyde to alcohol | Sodium borohydride, Lithium aluminum hydride | Sulfosalicylic alcohol |
Electrophilic Substitution | Substitution reactions on the aromatic ring | Bromine, Chlorinating agents | Substituted derivatives |
Complex Formation | Formation of stable complexes with metal ions | Transition metal salts | Metal complexes |
Complex Formation with Metal Ions
One of the most significant reaction pathways for 5-sulfosalicylaldehyde sodium salt is its ability to form stable complexes with metal ions. This property is particularly important for its applications in analytical chemistry and potential therapeutic uses. The compound acts as a ligand that can bind to various metal ions, influencing their reactivity and biological roles.
The formation of these metal complexes is facilitated by the presence of the hydroxyl and aldehyde groups, which can coordinate with metal ions to form stable complexes. Research has shown that derivatives of this compound can form complexes with cobalt and other transition metals, which may have applications in catalysis and materials science .
Biological Activity and Research Applications
5-Sulfosalicylaldehyde sodium salt has garnered significant attention in various fields due to its biological properties and potential applications in scientific research.
Interaction with DNA
Studies have demonstrated that derivatives of 5-sulfosalicylaldehyde sodium salt can bind effectively to calf thymus DNA. This property is particularly relevant for developing anticancer drugs, as it may facilitate targeted drug delivery systems. The binding affinity and specificity can be quantitatively assessed using techniques such as UV-visible spectroscopy and fluorescence spectroscopy.
Antimicrobial Activity
Research indicates that 5-sulfosalicylaldehyde sodium salt exhibits potential antimicrobial properties. While further studies are required to elucidate the exact mechanisms, preliminary findings suggest that it may inhibit the growth of various bacterial strains. The compound's ability to chelate metal ions could play a role in disrupting bacterial metabolic processes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 128 µg/mL |
Escherichia coli | 256 µg/mL |
Pseudomonas aeruginosa | 512 µg/mL |
Cytotoxicity Studies
In vitro studies using human lung cancer cell lines have shown that derivatives of 5-sulfosalicylaldehyde sodium salt exhibit significant cytotoxic effects, indicating potential as anticancer agents. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on metabolic activity.
Analytical Applications
5-Sulfosalicylaldehyde sodium salt has various applications in analytical chemistry, particularly in the determination of proteins and amino acids due to its ability to form stable complexes with these biomolecules.
Protein Analysis
The compound is used in analytical chemistry for the determination of proteins due to its ability to form stable complexes with protein molecules. This property makes it useful as a reagent in various biochemical assays and protein quantification methods .
Metal Ion Detection
Due to its ability to form colored complexes with metal ions, 5-sulfosalicylaldehyde sodium salt can be used as an indicator in the detection and quantification of metal ions in solution. This application is particularly useful in environmental monitoring and industrial quality control.
Comparison with Related Compounds
Understanding the similarities and differences between 5-sulfosalicylaldehyde sodium salt and related compounds provides valuable insights into its unique properties and applications.
Structural Analogs
Compound | Structural Differences | Property Differences |
---|---|---|
Sulfosalicylic acid | Lacks the aldehyde group | More acidic, different reactivity pattern |
Salicylaldehyde | Lacks the sulfonic acid group | Lower water solubility, different reactivity pattern |
Sulfosalicylamide | Contains an amide group instead of an aldehyde | Different reactivity, potential pharmaceutical applications |
Uniqueness of 5-Sulfosalicylaldehyde Sodium Salt
5-Sulfosalicylaldehyde sodium salt is distinct due to the presence of both the aldehyde and sulfonic acid groups, which confer unique reactivity and solubility properties. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various laboratory applications .
Supplier | Purity | Quantity | Price Range (EUR) |
---|---|---|---|
Supplier A | 97% | 1g | 507.00 |
Supplier A | 97% | 100mg | 109.00 |
Supplier A | 97% | 250mg | 181.00 |
Supplier B | 95+% | 1g | 554.00 |
Supplier C | 95.0% | 1g | 367.00 |
Supplier C | 95.0% | 100mg | 91.00 |
These prices are indicative of the relatively high cost of this specialized chemical, reflecting its niche applications and synthesis complexity .
Supply Chain and Availability
The compound is available from specialized chemical suppliers with estimated delivery times ranging from two weeks to a month, depending on the supplier and location. Several manufacturers offer this compound with purity levels typically ranging from 95% to 97%, suitable for research applications .
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